(2-Iodoethyl)dimethylamine hydroiodide
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Overview
Description
(2-Iodoethyl)dimethylamine hydroiodide is an organic iodide compound with the molecular formula C4H11I2N and a molecular weight of 326.948. It features a quaternary ammonium cation, which is a nitrogen atom bonded to four methyl groups, and an iodide anion (I-). This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodoethyl)dimethylamine hydroiodide typically involves a quaternization reaction. This process starts with dimethylamine and 2-iodoethylethene (a vinylic halide). The reaction conditions involve the attachment of the iodoethyl group to the nitrogen atom, forming the quaternary ammonium cation.
Balanced equation (general example of quaternization):
(CH3)2NH+CH2=CH−I→(CH3)2N(CH2)2−I+HI
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the quaternization reaction under controlled conditions to ensure purity and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Iodoethyl)dimethylamine hydroiodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide group (I-) is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions.
Decomposition Reactions: Under strong heating conditions, the compound may decompose, releasing dimethylamine, ethene (CH2=CH2), and hydrogen iodide (HI).
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as chloride or hydroxide under mild to moderate conditions.
Decomposition Reactions: Require strong heating conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using chloride would yield (2-chloroethyl)dimethylamine.
Decomposition Reactions: Major products include dimethylamine, ethene, and hydrogen iodide.
Scientific Research Applications
(2-Iodoethyl)dimethylamine hydroiodide is primarily used in scientific research, particularly in the fields of material science, catalysis, and medicinal chemistry. Its quaternary ammonium structure makes it useful for studying ionic interactions and developing new materials with specific properties. Additionally, it may be used as a precursor in the synthesis of other organic compounds.
Mechanism of Action
There is limited information regarding the mechanism of action of (2-Iodoethyl)dimethylamine hydroiodide in biological systems. its quaternary ammonium structure suggests it may interact with biological membranes or proteins, potentially affecting their function. The exact molecular targets and pathways involved remain to be elucidated.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloroethyl)dimethylamine hydrochloride
- (2-Bromoethyl)dimethylamine hydrobromide
- (2-Fluoroethyl)dimethylamine hydrofluoride
Uniqueness
(2-Iodoethyl)dimethylamine hydroiodide is unique due to its iodide group, which imparts distinct chemical reactivity compared to its chloro, bromo, and fluoro counterparts. The iodide group is a better leaving group, making the compound more reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
2-iodo-N,N-dimethylethanamine;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10IN.HI/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHBYTOZNIMUBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCI.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11I2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76004-08-5 |
Source
|
Record name | (2-iodoethyl)dimethylamine hydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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